2-((1R,2R)-2-Aminocyclobutyl)acetic acid
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Overview
Description
2-((1R,2R)-2-Aminocyclobutyl)acetic acid is a chiral compound with a unique cyclobutyl ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a carboxylic acid group in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2R)-2-Aminocyclobutyl)acetic acid typically involves the cyclization of suitable precursors followed by functional group transformations. One common method involves the cyclization of a suitable diene with an amine under acidic conditions to form the cyclobutyl ring. Subsequent functionalization steps, such as oxidation and reduction, are then employed to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((1R,2R)-2-Aminocyclobutyl)acetic acid can undergo a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1R,2R)-2-Aminocyclobutyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a substrate for biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1R,2R)-2-Aminocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((1R,2R)-2-Aminocyclopropyl)acetic acid
- 2-((1R,2R)-2-Aminocyclohexyl)acetic acid
- 2-((1R,2R)-2-Aminocyclopentyl)acetic acid
Uniqueness
2-((1R,2R)-2-Aminocyclobutyl)acetic acid is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclohexyl, and cyclopentyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11NO2 |
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Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-[(1R,2R)-2-aminocyclobutyl]acetic acid |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(5)3-6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
YDXKXPHBTAVLIZ-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1CC(=O)O)N |
Canonical SMILES |
C1CC(C1CC(=O)O)N |
Origin of Product |
United States |
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